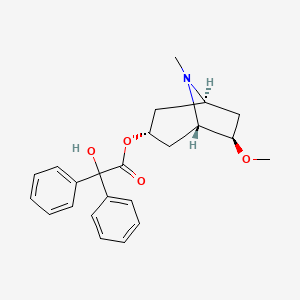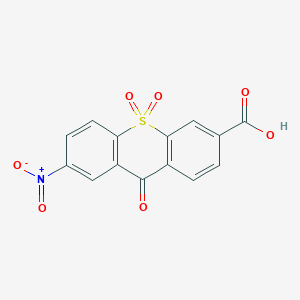
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine: is a complex organic compound that combines the properties of Tetra-O-acetyl-D-arabinose and 2,4-dinitrophenylhydrazine Tetra-O-acetyl-D-arabinose is a protected form of arabinose, a monosaccharide, while 2,4-dinitrophenylhydrazine is a reagent commonly used in organic chemistry for the detection of carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves multiple steps:
Acetylation of D-arabinose: D-arabinose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce Tetra-O-acetyl-D-arabinose.
Reaction with 2,4-dinitrophenylhydrazine: Tetra-O-acetyl-D-arabinose is then reacted with 2,4-dinitrophenylhydrazine in a suitable solvent, such as ethanol, under acidic conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine can undergo various chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.
Substitution Reactions: The acetyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reagents: Common reagents include acetic anhydride, pyridine, ethanol, and sulfuric acid.
Conditions: Reactions typically occur under acidic conditions and may require heating to facilitate the reaction.
Major Products
The major products formed from these reactions include various hydrazone derivatives and substituted arabinose compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent for the detection and analysis of carbonyl compounds in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving carbonyl compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves the formation of hydrazones with carbonyl compounds. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group, forming a stable hydrazone linkage. This reaction is commonly used in analytical chemistry to detect and quantify carbonyl compounds.
Comparación Con Compuestos Similares
Similar Compounds
Tetra-O-acetyl-D-glucopyranose: Another acetylated sugar derivative with similar protective properties.
2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.
Uniqueness
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine is unique due to its combination of a protected sugar and a hydrazine reagent. This dual functionality allows it to be used in a wide range of chemical and biochemical applications, making it a valuable tool in scientific research.
Propiedades
Número CAS |
54420-07-4 |
|---|---|
Fórmula molecular |
C19H24N4O13 |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)hydrazine;[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9.C6H6N4O4/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h10-13H,5H2,1-4H3;1-3,8H,7H2/t10-,11-,12+,13+;/m1./s1 |
Clave InChI |
FOMZDQLMVGDLJQ-RBJGKPSLSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
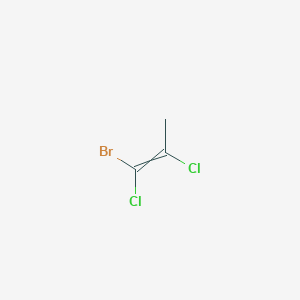
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
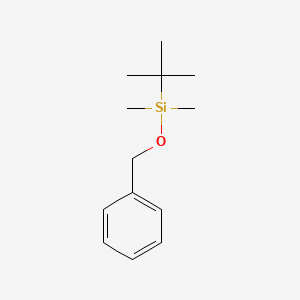
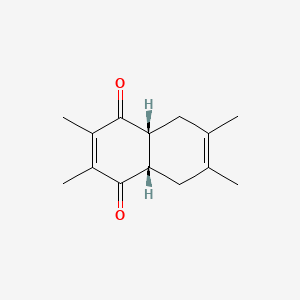
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)



